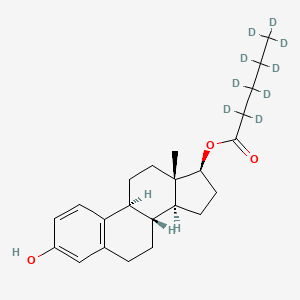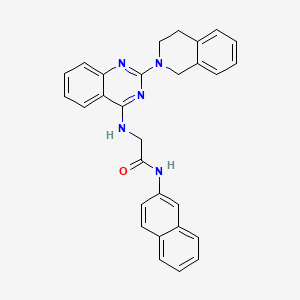
Influenza A virus-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza A virus-IN-7 is a compound designed to inhibit the replication of the Influenza A virus. This compound is part of a class of antiviral agents that target specific viral proteins, thereby preventing the virus from multiplying and spreading within the host organism. This compound has shown promise in preclinical studies for its potential to reduce the severity and duration of influenza infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A virus-IN-7 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the compound’s antiviral activity. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring consistent quality and yield. The process typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Influenza A virus-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Influenza A virus-IN-7 is used as a model compound to study the mechanisms of antiviral activity. Researchers investigate how modifications to its structure affect its efficacy and stability, providing insights into the design of more potent antiviral agents.
Biology
In biological research, this compound is used to study the life cycle of the Influenza A virus. By inhibiting specific viral proteins, researchers can observe the effects on viral replication and identify potential targets for new antiviral therapies.
Medicine
In medicine, this compound is being explored as a potential treatment for influenza infections. Preclinical studies have shown that it can reduce the severity and duration of symptoms, making it a promising candidate for further development.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs. Its synthesis and production methods are optimized to ensure scalability and cost-effectiveness, making it a viable option for large-scale manufacturing.
Mecanismo De Acción
Influenza A virus-IN-7 exerts its effects by targeting specific viral proteins involved in the replication process. The compound binds to these proteins, inhibiting their function and preventing the virus from multiplying. The primary molecular targets include the viral RNA polymerase and neuraminidase enzymes, which are essential for viral replication and release. By blocking these enzymes, this compound disrupts the viral life cycle and reduces the viral load in the host organism.
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Influenza A virus-IN-7 is unique in its ability to target multiple viral proteins simultaneously, enhancing its antiviral efficacy. Unlike other neuraminidase inhibitors that primarily target a single enzyme, this compound’s multi-target approach reduces the likelihood of resistance development. Additionally, its chemical structure allows for greater stability and bioavailability, making it a more effective treatment option.
Propiedades
Fórmula molecular |
C29H25N5O |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C29H25N5O/c35-27(31-24-14-13-20-7-1-3-9-22(20)17-24)18-30-28-25-11-5-6-12-26(25)32-29(33-28)34-16-15-21-8-2-4-10-23(21)19-34/h1-14,17H,15-16,18-19H2,(H,31,35)(H,30,32,33) |
Clave InChI |
HPZVJTPYTSEIFG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
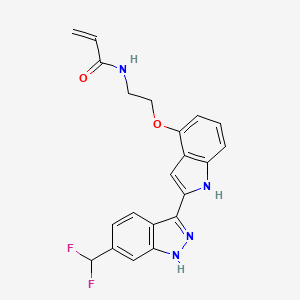
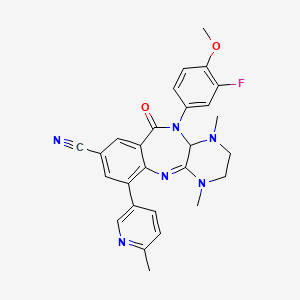
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
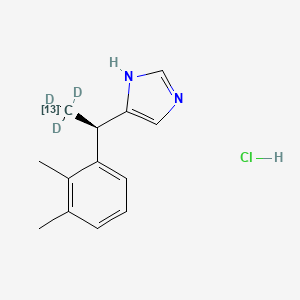
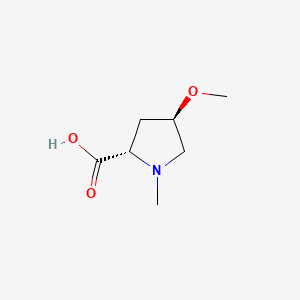
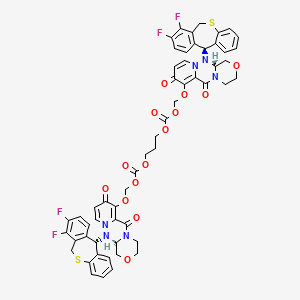

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
